Bienvenue dans la boutique en ligne BenchChem!

(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Chiral resolution Enantiomer discrimination Stereochemical quality control

(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217699-53-0) is an enantiomerically pure, Cbz-protected piperazine building block supplied as a hydrochloride salt. The compound features a defined (R)-configuration at the 3-position of the piperazine ring, a benzyloxycarbonyl (Cbz) protecting group at N1, and a free secondary amine at N4 that is protonated as the hydrochloride.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
CAS No. 1217699-53-0
Cat. No. B595179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride
CAS1217699-53-0
Molecular FormulaC14H21ClN2O2
Molecular Weight284.784
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1
InChIKeyULHHOQANMQUTOS-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217699-53-0): Structural Identity and Procurement-Relevant Characteristics


(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217699-53-0) is an enantiomerically pure, Cbz-protected piperazine building block supplied as a hydrochloride salt [1]. The compound features a defined (R)-configuration at the 3-position of the piperazine ring, a benzyloxycarbonyl (Cbz) protecting group at N1, and a free secondary amine at N4 that is protonated as the hydrochloride [1]. Its molecular formula is C14H21ClN2O2 with a molecular weight of 284.78 g/mol [1]. As a protected chiral intermediate, it serves medicinal chemistry programs requiring stereochemically defined piperazine scaffolds for structure-activity relationship (SAR) exploration of CNS-targeted and other bioactive small molecules [1].

Why (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride Cannot Be Replaced by Its (S)-Enantiomer or Free Base


Substitution of (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride with its (S)-enantiomer (CAS 1217764-12-9) or the racemic free base (CAS 1031927-01-1) introduces both stereochemical ambiguity and altered physicochemical properties that directly impact downstream synthetic outcomes. The (R)- and (S)-enantiomers possess distinct 3-dimensional structures with unique InChI Keys – ULHHOQANMQUTOS-BTQNPOSSSA-N vs. ULHHOQANMQUTOS-ZOWNYOTGSA-N, respectively [1] – and are therefore diastereomeric or enantiomeric in the context of chiral target molecules. In asymmetric synthesis, even minor enantiomeric impurities amplify into incorrect diastereomers in subsequent steps, as demonstrated broadly for chiral piperazine intermediates used in drug candidate synthesis where enantiomeric excess directly governs the stereochemical integrity of final active pharmaceutical ingredients [2]. Furthermore, the hydrochloride salt form (MW 284.78 g/mol) provides defined stoichiometry and handling advantages over the free base (MW 248.32 g/mol) [1], preventing batch-to-batch variability in protonation state that can affect reaction reproducibility and purification protocols.

Quantitative Differentiation of (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride from Closest Analogs


InChI Key-Based Structural Identity Verification R- vs. S-Enantiomer

The (R)-enantiomer of Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217699-53-0) possesses the InChI Key ULHHOQANMQUTOS-BTQNPOSSSA-N, while the (S)-enantiomer (CAS 1217764-12-9) possesses the InChI Key ULHHOQANMQUTOS-ZOWNYOTGSA-N [1]. The differing stereochemistry layer indicates non-superimposable mirror-image configurations that yield distinct three-dimensional pharmacophores when incorporated into final drug candidates [1]. This difference is detectable and verifiable by chiral HPLC or polarimetry, enabling precise identity confirmation [2].

Chiral resolution Enantiomer discrimination Stereochemical quality control

Molecular Weight and Salt Stoichiometry: Hydrochloride vs. Free Base

The target compound is supplied as the hydrochloride salt with a molecular weight of 284.78 g/mol (exact mass 284.12900) [1]. By contrast, the free base benzyl 3-ethylpiperazine-1-carboxylate (CAS 1031927-01-1) has a molecular weight of 248.32 g/mol . The mass difference of 36.46 g/mol corresponds exactly to one equivalent of hydrogen chloride, confirming defined 1:1 salt stoichiometry [1]. This eliminates the variable protonation state encountered with the free base and ensures consistent molar equivalents in coupling reactions and assay preparations.

Salt form selection Reaction stoichiometry Solubility enhancement

Enantiomeric Purity and Available Specifications: (R)-Configured Intermediate vs. Racemic or (S)-Enantiomer

The (R)-enantiomer is commercially available with purity specifications ranging from 95% to >99% (Achiral HPLC) [1]. Critically, the defined atom stereocenter count is 1 with zero undefined atom stereocenters, confirming that the compound is supplied as a single, fully characterized enantiomer [1]. This contrasts with racemic Cbz-3-ethylpiperazine (CAS 1031927-01-1), which necessarily contains a 50:50 mixture of (R)- and (S)-enantiomers . In asymmetric synthesis applications, starting with a single enantiomer of defined configuration avoids the downstream formation of diastereomeric mixtures that can complicate purification and reduce overall yield by up to 50% if the undesired enantiomer is carried through synthetic steps [2].

Chiral purity Enantiomeric excess Quality specification

Hydrogen Bond Donor/Acceptor Profile and Predicted LogP: Implications for Downstream Drug Candidate Optimization

The target compound exhibits a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, a topological polar surface area (TPSA) of 41.6 Ų, and a predicted LogP of 3.08 [1]. These values place the compound within favorable drug-like chemical space (Lipinski's Rule of Five) while providing a balance between permeability and solubility. When compared to the free base (which has a hydrogen bond donor count of 1 as well, but lacks the ionic character of the salt), the hydrochloride form offers superior aqueous solubility for solution-phase chemistry and biological assay preparation [1]. The calculated LogP of 3.08 indicates moderate lipophilicity, a property that translates to downstream drug candidates when this building block is incorporated, making it suitable for CNS-penetrant programs where LogP values between 2 and 4 are typically targeted [1].

Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios for (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride in Research and Industrial Settings


Chiral Building Block for CNS-Targeted Drug Discovery

The (R)-configured piperazine core, with its defined stereochemistry verifiable by InChI Key ULHHOQANMQUTOS-BTQNPOSSSA-N [1], serves as a privileged scaffold for constructing CNS-active drug candidates. Its LogP of 3.08 and TPSA of 41.6 Ų align with parameters favorable for blood-brain barrier penetration [1]. Researchers synthesizing chimeric molecules where the piperazine stereocenter directly influences ligand-receptor interactions should prioritize this single-enantiomer building block to avoid the ambiguous pharmacological readouts that arise from racemic starting materials [2].

Selective N4-Functionalization in Orthogonal Protecting Group Strategies

The Cbz protecting group at N1, in combination with the free N4 amine (protonated as the HCl salt), enables highly selective sequential functionalization. Orthogonal protecting group strategies employing Cbz (removable via hydrogenolysis) alongside Boc or Fmoc groups are well-established for piperazine derivatization . The hydrochloride salt ensures the N4 amine is protected from unwanted oxidation or acylation during storage, reducing by-product formation in Pd/C-mediated hydrogenolysis steps compared to the free base [1].

Asymmetric Synthesis and Chiral Catalyst Development

For programs requiring the preparation of enantiomerically enriched ligands or catalysts, this (R)-configured building block provides a defined stereochemical starting point. Patent literature highlights the criticality of high enantiomeric excess in piperazine intermediates for achieving desired optical purity in final drug substances [2]. The availability of this compound at >98% purity ensures that downstream diastereomeric ratios are governed by reaction selectivity rather than by impurities in the starting material [1].

SAR Exploration of Piperazine-Containing GPCR Ligands

Piperazine is a core scaffold in numerous GPCR ligands, particularly those targeting serotonin and dopamine receptors. The (R)-3-ethyl substitution pattern provides a defined spatial orientation of the ethyl group that can differentiate binding modes compared to the (S)-enantiomer or unsubstituted piperazine [2]. Procurement of the single (R)-enantiomer enables direct comparison of SAR data with the (S)-enantiomer in paired experiments, generating unambiguous structure-activity relationships that are essential for lead optimization [2].

Quote Request

Request a Quote for (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.